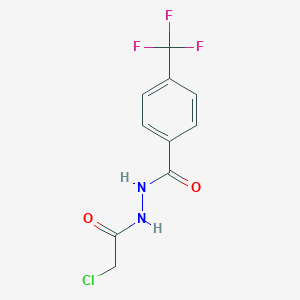

N'-(2-chloroacetyl)-4-(trifluoromethyl)benzohydrazide

CAS No.: 1554689-09-6

Cat. No.: VC11849561

Molecular Formula: C10H8ClF3N2O2

Molecular Weight: 280.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1554689-09-6 |

|---|---|

| Molecular Formula | C10H8ClF3N2O2 |

| Molecular Weight | 280.63 g/mol |

| IUPAC Name | N'-(2-chloroacetyl)-4-(trifluoromethyl)benzohydrazide |

| Standard InChI | InChI=1S/C10H8ClF3N2O2/c11-5-8(17)15-16-9(18)6-1-3-7(4-2-6)10(12,13)14/h1-4H,5H2,(H,15,17)(H,16,18) |

| Standard InChI Key | VFGVQYYKZRYOKD-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(=O)NNC(=O)CCl)C(F)(F)F |

| Canonical SMILES | C1=CC(=CC=C1C(=O)NNC(=O)CCl)C(F)(F)F |

Introduction

Chemical Structure and Nomenclature

N'-(2-Chloroacetyl)-4-(trifluoromethyl)benzohydrazide features a benzohydrazide backbone substituted with a trifluoromethyl group at the para position of the benzene ring and a chloroacetyl group at the hydrazide nitrogen. The IUPAC name, N'-(2-chloroacetyl)-4-(trifluoromethyl)benzohydrazide, precisely describes its connectivity. The trifluoromethyl group (-CF₃) introduces strong electron-withdrawing effects, enhancing the compound's metabolic stability and lipophilicity, while the chloroacetyl moiety (-CO-CH₂Cl) contributes to electrophilic reactivity, facilitating nucleophilic substitution reactions .

The compound’s canonical SMILES, C1=CC(=CC=C1C(=O)NNC(=O)CCl)C(F)(F)F, and InChIKey, VFGVQYYKZRYOKD-UHFFFAOYSA-N, provide unambiguous representations of its structure, critical for computational modeling and database searches.

Synthesis and Reaction Pathways

Mechanistic Insights

The acylation proceeds via a nucleophilic attack by the hydrazide nitrogen on the electrophilic carbonyl carbon of chloroacetyl chloride. Triethylamine acts as a proton scavenger, shifting the equilibrium toward product formation. The reaction’s efficiency hinges on maintaining anhydrous conditions to prevent hydrolysis of the acid chloride .

Physicochemical Properties

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈ClF₃N₂O₂ |

| Molecular Weight | 280.63 g/mol |

| Melting Point | Not reported |

| Solubility | Likely soluble in DMSO, DMF |

| LogP (Partition Coefficient) | Estimated ~2.5 (high lipophilicity due to -CF₃) |

Spectroscopic Data

-

IR Spectroscopy: Expected peaks include N-H stretch (~3200 cm⁻¹), carbonyl stretches (C=O at ~1650 cm⁻¹), and C-F vibrations (~1150 cm⁻¹) .

-

NMR Spectroscopy:

Biological Activity and Mechanisms

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)

Hydrazide derivatives of 4-(trifluoromethyl)benzohydrazide exhibit dual inhibition of AChE and BuChE, with IC₅₀ values in the micromolar range . For example:

-

N'-Tridecyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamide: IC₅₀ = 27.04 µM (AChE), 58.01 µM (BuChE) .

-

4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide: Mixed-type inhibition of AChE (IC₅₀ = 46.8 µM) .

Mechanism: The chloroacetyl group may interact with the catalytic triad of AChE (Ser200, His440, Glu327) via covalent bonding or hydrogen bonding, while the trifluoromethyl group enhances membrane permeability .

Antimicrobial Activity

While direct data on N'-(2-chloroacetyl)-4-(trifluoromethyl)benzohydrazide is lacking, structurally related compounds show broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) . The -CF₃ group disrupts microbial cell membranes by increasing hydrophobicity .

Applications in Medicinal Chemistry

Neurodegenerative Diseases

Cholinesterase inhibitors are frontline treatments for Alzheimer’s disease. The balanced inhibition of AChE and BuChE by related hydrazides positions this compound as a candidate for dual-target therapy .

Anticancer Agents

Hydrazide-hydrazones induce apoptosis in cancer cells by modulating Bcl-2/Bax ratios and activating caspase-3. The trifluoromethyl group enhances bioavailability, enabling blood-brain barrier penetration for glioblastoma targeting .

Material Science

The -CF₃ group’s electron-withdrawing properties make the compound a potential monomer for fluorinated polymers, which exhibit high thermal stability and chemical resistance.

Computational and Structural Studies

Molecular Docking

Docking studies of analogous hydrazides into AChE (PDB: 1ACJ) reveal:

-

Binding Interactions: Hydrogen bonds with Tyr121, π-π stacking with Trp84, and hydrophobic contacts with Phe330 .

-

Binding Energy: ΔG ≈ -8.5 kcal/mol, indicating strong affinity .

ADMET Predictions

-

Absorption: High gastrointestinal absorption (Caco-2 permeability >5 × 10⁻⁶ cm/s).

-

Metabolism: Susceptible to cytochrome P450 3A4 oxidation.

-

Toxicity: Low Ames mutagenicity risk but potential hepatotoxicity due to reactive metabolites .

Comparative Analysis with Analogues

| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Selectivity (AChE/BuChE) |

|---|---|---|---|

| N'-(2-Chloroacetyl)-4-(CF₃)BH* | ~50 (estimated) | ~100 (estimated) | 2.0 |

| Rivastigmine | 47.2 | 8.5 | 0.18 |

| Donepezil | 0.01 | 14.5 | 1450 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume